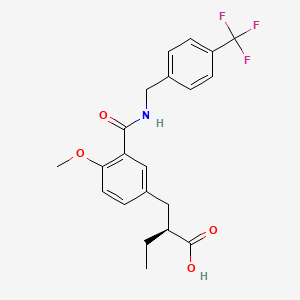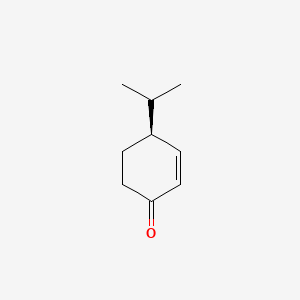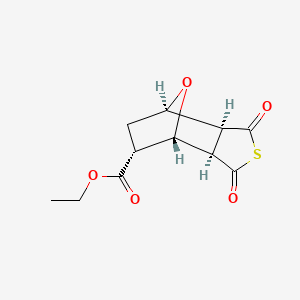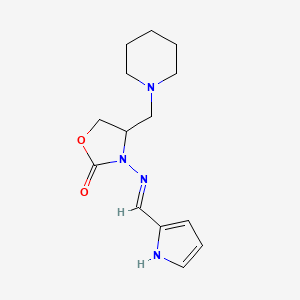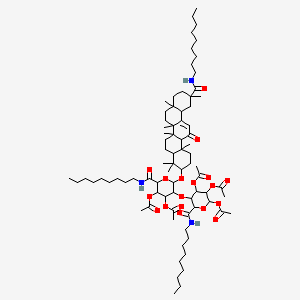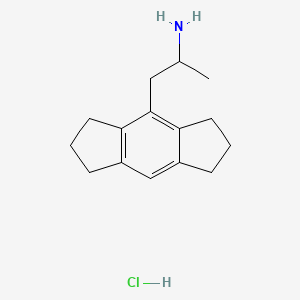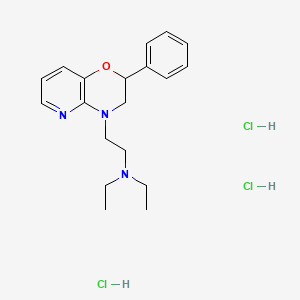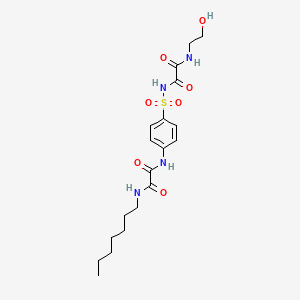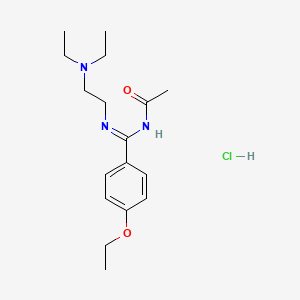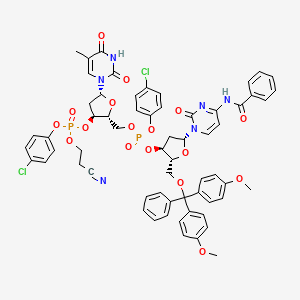
Einecs 266-611-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 266-611-1, also known as cement portland, grey, is a widely used material in the construction industry. It is a type of hydraulic cement, which means it sets and hardens through a chemical reaction with water. This compound is essential for creating concrete, mortar, and other building materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cement portland, grey involves several steps:
Raw Material Extraction: The primary raw materials, including limestone, clay, and sand, are extracted from quarries.
Crushing and Grinding: The raw materials are crushed and ground into a fine powder.
Proportioning and Blending: The powdered raw materials are proportioned and blended to achieve the desired chemical composition.
Preheating: The blended materials are preheated in a preheater tower to start the chemical reactions.
Clinker Formation: The preheated materials are fed into a rotary kiln, where they are heated to about 1450°C. This process forms clinker, which are small, hard nodules.
Cooling and Grinding: The clinker is cooled and then ground with gypsum to produce cement portland, grey.
Industrial Production Methods
In industrial settings, the production of cement portland, grey is carried out in large-scale plants with advanced machinery. The process involves continuous monitoring and control to ensure consistent quality and efficiency. The use of alternative fuels and raw materials is also common to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cement portland, grey undergoes several chemical reactions during its production and use:
Calcination: The decomposition of calcium carbonate (limestone) into calcium oxide and carbon dioxide at high temperatures.
Clinker Formation: The combination of calcium oxide with silica, alumina, and iron oxide to form clinker minerals such as alite, belite, aluminate, and ferrite.
Hydration: The reaction of clinker minerals with water to form hydrated compounds, which give cement its strength.
Common Reagents and Conditions
Calcium Carbonate: Decomposes at high temperatures to form calcium oxide.
Silica, Alumina, and Iron Oxide: React with calcium oxide to form clinker minerals.
Water: Reacts with clinker minerals during hydration.
Major Products Formed
Calcium Silicate Hydrate: Provides the primary strength in cement.
Calcium Hydroxide: A byproduct of hydration.
Ettringite: Forms during the early stages of hydration and contributes to initial strength.
Scientific Research Applications
Cement portland, grey has numerous applications in scientific research:
Material Science: Studied for its mechanical properties, durability, and performance under various conditions.
Environmental Science: Research on reducing the carbon footprint of cement production and developing sustainable alternatives.
Civil Engineering: Used in the development of new construction techniques and materials.
Chemistry: Investigated for its chemical reactions and interactions with other materials.
Mechanism of Action
The primary mechanism of action for cement portland, grey is hydration. When mixed with water, the clinker minerals react to form a hardened matrix of calcium silicate hydrate and other compounds. This matrix binds the aggregate particles together, providing strength and durability to the concrete or mortar.
Comparison with Similar Compounds
Cement portland, grey can be compared with other types of cement, such as:
White Portland Cement: Similar in composition but with lower iron content, resulting in a lighter color.
Blended Cement: Contains additional materials like fly ash or slag to enhance performance and sustainability.
Rapid Hardening Cement: Formulated to achieve high strength in a shorter time.
Each type of cement has unique properties and applications, making cement portland, grey a versatile and essential material in the construction industry.
Properties
CAS No. |
67221-73-2 |
|---|---|
Molecular Formula |
C62H58Cl2N6O17P2 |
Molecular Weight |
1292.0 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-chlorophenyl) phosphate |
InChI |
InChI=1S/C62H58Cl2N6O17P2/c1-40-37-70(61(74)68-58(40)71)57-36-52(86-88(75,80-34-10-32-65)84-49-27-19-45(63)20-28-49)54(83-57)39-81-89(76,85-50-29-21-46(64)22-30-50)87-51-35-56(69-33-31-55(67-60(69)73)66-59(72)41-11-6-4-7-12-41)82-53(51)38-79-62(42-13-8-5-9-14-42,43-15-23-47(77-2)24-16-43)44-17-25-48(78-3)26-18-44/h4-9,11-31,33,37,51-54,56-57H,10,34-36,38-39H2,1-3H3,(H,68,71,74)(H,66,67,72,73)/t51-,52-,53+,54+,56+,57+,88?,89?/m0/s1 |
InChI Key |
NFARHVUBIFPVNZ-WHUCBNPSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8)OC9=CC=C(C=C9)Cl)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8)OC9=CC=C(C=C9)Cl)OP(=O)(OCCC#N)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


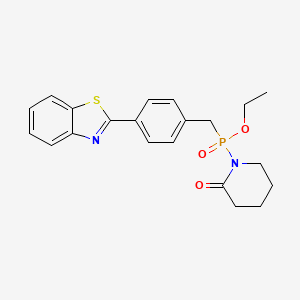

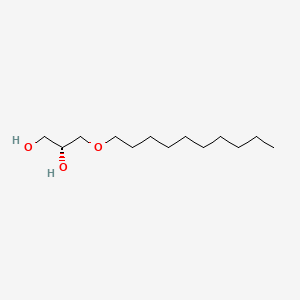
![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
